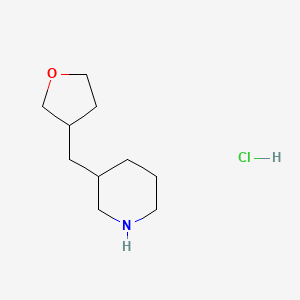

3-(Oxolan-3-ylmethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(oxolan-3-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJIRONEFUQBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2CCOC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Oxolan-3-ylmethyl)piperidine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with an oxolane moiety. This structural configuration potentially influences its biological activity across various domains, including medicinal chemistry and pharmacology.

- Molecular Formula : C10H20ClNO

- Molecular Weight : 205.73 g/mol

- CAS Number : 1432679-79-2

The compound is noted for its potential applications in drug development and as a pharmaceutical intermediate due to its unique structural characteristics that may enhance interactions with biological targets .

The biological activity of this compound is primarily attributed to its interactions with various biomacromolecules, including enzymes and receptors. The presence of the oxolane group may enhance lipophilicity, allowing the compound to penetrate cellular membranes more effectively and interact with hydrophobic regions of target proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although specific data on its efficacy against various pathogens is limited.

- Cytotoxicity : The compound's cytotoxic effects have been evaluated using cell lines such as HaCaT (human keratinocyte) cells. The half-maximal inhibitory concentration (IC50) values indicate its potential toxicity levels, which are crucial for assessing safety in therapeutic applications .

- Neuropharmacological Effects : Similar piperidine derivatives have been studied for their neuropharmacological properties, suggesting that this compound may also influence central nervous system activities .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that while some derivatives showed significant activity against Gram-positive bacteria, the specific effectiveness of this compound remains to be fully elucidated.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Piperidine derivative A | 15.6 | S. epidermidis |

| Piperidine derivative B | 62.5 | M. luteus |

Cytotoxicity Assessment

In assessing cytotoxicity, the following IC50 values were recorded for related compounds:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | HaCaT |

| Piperidine derivative C | 12.5 | Cancer cell line |

| Piperidine derivative D | 25.0 | Non-cancerous cell line |

Scientific Research Applications

Pharmaceutical Development

3-(Oxolan-3-ylmethyl)piperidine hydrochloride is being investigated as a lead compound in drug discovery, particularly for neuroactive medications. Its structural properties may enhance its ability to interact with specific biological targets, making it a candidate for developing treatments for neurological disorders.

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique combination of functional groups allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions

- Reductions and oxidations

These reactions are essential for creating more complex pharmaceutical agents and other organic compounds.

Biological Research

Research indicates that this compound may play a role in studying enzyme-substrate interactions and metabolic pathways. Its potential as an inhibitor or modulator of specific enzymes could provide insights into biochemical processes relevant to disease mechanisms.

Case Studies and Research Findings

Several studies have explored the applications of piperidine derivatives, including this compound:

-

Neuroactive Drug Development :

- A study focusing on the synthesis and evaluation of piperidine derivatives demonstrated promising results in modulating neurotransmitter systems, indicating potential for treating conditions such as depression and anxiety.

-

Antitumor Activity :

- Research has shown that piperidine-based compounds exhibit significant activity against various cancer cell lines. The incorporation of oxolane structures may enhance their efficacy through improved binding to biological targets.

-

Antiviral Properties :

- Some piperidine derivatives have been studied for their antiviral activities, with findings suggesting that modifications to the piperidine structure can lead to enhanced potency against viral infections.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Note: Molecular weight calculated based on assumed formula C₉H₁ₜClNO.

Structural and Functional Differences

Substituent Diversity: Oxolane vs. Oxadiazole/Oxetane: The oxolane group in the target compound provides a saturated oxygen-containing ring, whereas oxadiazole () and oxetane () substituents introduce heterocyclic diversity. Oxadiazoles are often used in drug design for metabolic stability . Halogenated vs. Non-Halogenated: Compounds like 3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine () and 3-(2-Fluoro-phenoxymethyl)-piperidine () incorporate halogen atoms, which enhance lipophilicity and binding affinity in drug-receptor interactions .

Molecular Weight and Solubility :

Research and Application Insights

- Safety Profiles: Piperidine hydrochlorides generally require precautions against inhalation and skin contact, as noted in safety data sheets () .

Preparation Methods

Synthesis via Chiral Building Blocks Derived from Amino Acids

Method Overview:

This approach utilizes naturally occurring amino acids such as D-glutamic acid as starting materials, leveraging their chiral centers to synthesize enantiomerically pure piperidine derivatives. The process involves multiple steps, including esterification, amido protection, reduction, hydroxyl activation, cyclization, and deprotection.

- The process yields high purity of enantiomerically enriched compounds, suitable for pharmaceutical applications.

- The overall route is considered cost-effective and scalable for industrial production.

- The key intermediate, (R)-3-amino piperidine, is obtained with high stereoselectivity, which is crucial for biological activity.

Cyclization from Pyridine Derivatives

Method Overview:

This route involves transforming pyridine rings into piperidine rings through reduction and ring modification processes. It is particularly useful for synthesizing derivatives with specific substitutions, such as oxolane groups.

- This method allows for the introduction of diverse substituents at the 3-position of piperidine.

- The process is adaptable for synthesizing compounds like 3-(Oxolan-3-ylmethyl)piperidine hydrochloride.

- It offers a route to modify the piperidine core with heterocyclic groups, enhancing pharmacological properties.

Hofmann Rearrangement and Hydrogenolysis

Method Overview:

This approach involves starting from benzyl-protected piperidine derivatives, followed by Hofmann rearrangement to generate the amino piperidine, and subsequent hydrogenolysis to remove protecting groups.

- The method provides high stereoselectivity and purity.

- Suitable for large-scale synthesis of the target compound.

- The process is well-documented for producing (R)-3-amino piperidine derivatives.

Use of Oxolane Derivatives in Ring Construction

Method Overview:

Specific to the incorporation of the oxolane ring, this method involves nucleophilic substitution of activated piperidine intermediates with oxolane derivatives, often following ring activation steps like chlorination or sulfonation.

- The oxolane moiety can be introduced via nucleophilic substitution on activated piperidine intermediates.

- The process benefits from mild conditions and high selectivity.

- It is compatible with various protecting groups, facilitating further functionalization.

Summary of Key Research Findings

| Aspect | Findings |

|---|---|

| Synthetic Route | Multi-step, involving protection, reduction, cyclization, and deprotection steps. |

| Cost & Efficiency | Routes utilizing amino acids and heterocyclic transformations are cost-effective and scalable. |

| Stereoselectivity | Chiral starting materials and resolution techniques ensure high stereochemical purity. |

| Industrial Applicability | Shorter routes with fewer steps and high yields are suitable for large-scale production. |

Q & A

Basic: What are the recommended synthetic routes for 3-(Oxolan-3-ylmethyl)piperidine hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Synthesis typically involves coupling oxolane derivatives with piperidine precursors via alkylation or reductive amination. For example, a related piperidine compound was synthesized by reacting 3-methyl-1,2,4-oxadiazole with a piperidine intermediate under reflux in anhydrous dichloromethane, followed by HCl salt formation . To optimize yield:

- Temperature Control : Maintain reaction temperatures between 0–5°C during sensitive steps (e.g., amine protonation).

- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps.

- Purification : Use recrystallization from ethanol/water mixtures to remove unreacted starting materials .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) at 1.0 mL/min, detecting at 206 nm. Purity >98% is achievable, but confirm via orthogonal methods due to potential solvent residues (e.g., acetone in NMR) .

- 1H NMR : Compare peaks to reference standards (e.g., δ 3.5–4.0 ppm for oxolane methylene protons). Integrate signals to quantify impurities .

- LC/MS : Confirm molecular ion peaks ([M+H]+ ≈ 230–250 amu) and rule out degradation products .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for chemical resistance) and EN 166-compliant goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Spill Management : Collect spills mechanically (avoid sweeping) and dispose as hazardous waste .

Advanced: How do structural modifications at the oxolane or piperidine moieties influence the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Lipophilicity : Replace oxolane with cyclopentane () to increase logP, enhancing blood-brain barrier permeability .

- Bioactivity Screening : Compare analogs like 3-fluoro-PCP ( ) in rodent models to assess discriminative stimulus effects. Use radioligand binding assays (e.g., NMDA receptor affinity) .

- Solubility : Introduce polar groups (e.g., hydroxyl) to the piperidine ring via Boc-protected intermediates, followed by deprotection .

Advanced: What strategies can resolve discrepancies in purity assessments between HPLC and 1H NMR for this compound?

Methodological Answer:

- Orthogonal Validation : Combine HPLC with ion chromatography to detect inorganic salts (e.g., residual HCl).

- Spiking Experiments : Add known impurities (e.g., acetone) to NMR samples to identify unaccounted peaks .

- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to quantify low-level impurities undetected by HPLC .

Advanced: How can in vitro assays be designed to evaluate the pharmacokinetic properties of this compound?

Methodological Answer:

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC/MS over 60 minutes .

- Plasma Protein Binding : Employ equilibrium dialysis (pH 7.4) and quantify unbound fraction using ultrafiltration-LC/MS .

- Caco-2 Permeability : Assess apical-to-basolateral transport to predict intestinal absorption. Include P-glycoprotein inhibitors (e.g., verapamil) to evaluate efflux effects .

Advanced: How should researchers address contradictory data regarding the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days. Monitor degradation via HPLC and identify products with high-resolution MS .

- Long-Term Stability : Store batches at –20°C, 4°C, and RT. Compare impurity profiles monthly using validated methods .

- Container Screening : Test amber glass vs. plastic vials to assess light sensitivity and leaching risks .

Advanced: What environmental precautions are critical when disposing of waste containing this compound?

Methodological Answer:

- Waste Segregation : Separate organic and aqueous phases to prevent toxic gas formation (e.g., NOx) during incineration .

- Neutralization : Treat acidic waste (pH <2) with sodium bicarbonate before disposal.

- Regulatory Compliance : Follow EPA guidelines for halogenated waste (if chlorine is present) and document disposal via certified contractors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.